
2-(2,4-Difluoro-3-methoxyphenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Difluoro-3-methoxyphenyl)ethan-1-ol is an organic compound with the molecular formula C9H10F2O2 It is characterized by the presence of two fluorine atoms and a methoxy group attached to a phenyl ring, along with an ethan-1-ol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Difluoro-3-methoxyphenyl)ethan-1-ol typically involves the reaction of 2,4-difluoro-3-methoxybenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group to an alcohol using sodium borohydride (NaBH4) in an alcoholic solvent such as methanol or ethanol. The reaction is usually carried out at room temperature under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize costs.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,4-Difluoro-3-methoxyphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for this include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: NaOCH3 in methanol, KOtBu in tert-butanol.
Major Products
Oxidation: 2-(2,4-Difluoro-3-methoxyphenyl)ethanal, 2-(2,4-Difluoro-3-methoxyphenyl)ethanoic acid.
Reduction: 2-(2,4-Difluoro-3-methoxyphenyl)ethane.
Substitution: Various substituted phenyl ethanols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2,4-Difluoro-3-methoxyphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in medicinal chemistry and materials science.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways due to its structural similarity to naturally occurring phenolic compounds.
Industry: Used in the production of specialty chemicals, including agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(2,4-Difluoro-3-methoxyphenyl)ethan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable tool in drug design.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2,6-Difluoro-4-methoxyphenyl)ethan-1-ol
- 2,2-Difluoro-2-phenylethan-1-ol
- 1-(2-Hydroxy-4-methoxyphenyl)ethanone
Comparison
Compared to similar compounds, 2-(2,4-Difluoro-3-methoxyphenyl)ethan-1-ol is unique due to the specific positioning of the fluorine atoms and the methoxy group on the phenyl ring. This unique arrangement can influence its reactivity and interactions with other molecules, making it particularly useful in certain chemical and biological applications.
Propiedades
Fórmula molecular |
C9H10F2O2 |
|---|---|
Peso molecular |
188.17 g/mol |
Nombre IUPAC |
2-(2,4-difluoro-3-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H10F2O2/c1-13-9-7(10)3-2-6(4-5-12)8(9)11/h2-3,12H,4-5H2,1H3 |
Clave InChI |
DHVJIQYKYZRHFP-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1F)CCO)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


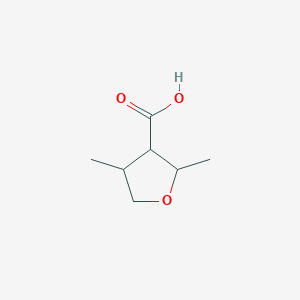




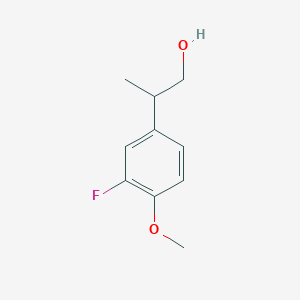
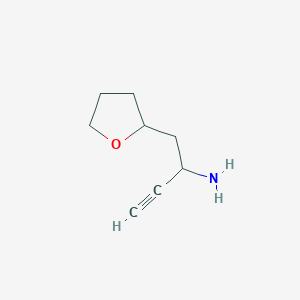
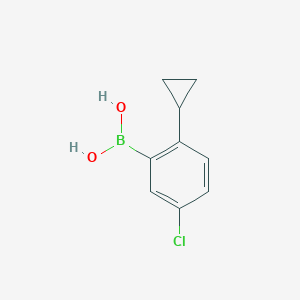
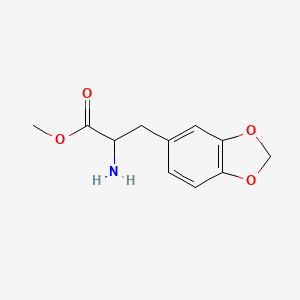
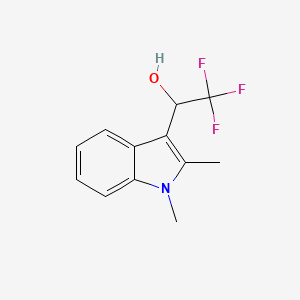
![2-[(1S)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid](/img/structure/B13574884.png)
![rac-[(2R,5R)-5-methylpiperidin-2-yl]methanol hydrochloride](/img/structure/B13574885.png)
![2-(Aminomethyl)-6-fluorospiro[3.3]heptane-2-carboxylic acid](/img/structure/B13574907.png)
![(3aS,6aS)-Hexahydro-2H-furo[3,2-b]pyrrole](/img/structure/B13574909.png)
